N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19970472
InChI: InChI=1S/C24H19N3O3/c1-30-16-12-10-15(11-13-16)22-14-19(17-6-2-4-8-20(17)26-22)24(29)27-21-9-5-3-7-18(21)23(25)28/h2-14H,1H3,(H2,25,28)(H,27,29)
SMILES:
Molecular Formula: C24H19N3O3
Molecular Weight: 397.4 g/mol

N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide

CAS No.:

Cat. No.: VC19970472

Molecular Formula: C24H19N3O3

Molecular Weight: 397.4 g/mol

* For research use only. Not for human or veterinary use.

N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide -

Specification

Molecular Formula C24H19N3O3
Molecular Weight 397.4 g/mol
IUPAC Name N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
Standard InChI InChI=1S/C24H19N3O3/c1-30-16-12-10-15(11-13-16)22-14-19(17-6-2-4-8-20(17)26-22)24(29)27-21-9-5-3-7-18(21)23(25)28/h2-14H,1H3,(H2,25,28)(H,27,29)
Standard InChI Key WZIPCOVTGLQXII-UHFFFAOYSA-N
Canonical SMILES COC1=CC=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NC4=CC=CC=C4C(=O)N

Introduction

Chemical Identity and Structural Features

N-(2-Carbamoylphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide belongs to the quinoline carboxamide family, characterized by a bicyclic quinoline core substituted at the 2- and 4-positions with a 4-methoxyphenyl group and a carboxamide-linked 2-carbamoylphenyl moiety, respectively (Fig. 1). The ortho placement of the carbamoyl group on the phenyl ring distinguishes it from the para-substituted Y204-0456 , a compound included in screening libraries for human receptor studies.

Molecular Formula: C₂₄H₁₉N₃O₃
Molecular Weight: 397.43 g/mol
IUPAC Name: N-(2-carbamoylphenyl)-2-(4-methoxyphenyl)quinoline-4-carboxamide
SMILES: COc1ccc(cc1)-c2nc3ccccc3c(C(=O)Nc4ccccc4C(=O)N)c2

Physicochemical Properties

While experimental data for the ortho isomer is unavailable, properties of the para-substituted Y204-0456 provide a baseline for comparison (Table 1) :

PropertyY204-0456 (Para)N-(2-Carbamoylphenyl) (Ortho; Predicted)
logP (Partition Coeff.)4.184↑ Hydrophobicity due to steric effects
logD (Distribution)4.183Similar to logP
Water Solubility (LogSw)-4.46↓ Solubility vs. para isomer
Polar Surface Area72.99 ŲComparable
Rotatable Bonds6Similar

The ortho substitution likely reduces solubility due to intramolecular hydrogen bonding between the carbamoyl and quinoline groups, a phenomenon observed in other ortho-substituted aromatics .

Synthesis and Structural Analogues

Synthetic Routes

A plausible synthesis involves:

  • Quinoline Core Formation: Friedländer annulation between 4-methoxyacetophenone and 2-aminobenzaldehyde derivatives.

  • Carboxamide Coupling: Reaction of 4-chlorocarbonylquinoline with 2-aminobenzamide under Schotten-Baumann conditions .

Structural Analogues and SAR

  • Y204-0456: The para isomer exhibits moderate hydrophobicity (logP 4.18) and is included in human receptor-targeted libraries .

  • N-Aryl Tetrahydroquinolines: Substitution at the 4-position with methoxy groups enhances tubulin inhibition (IC₅₀ ~1 μM) .

  • GS-5759: A complex quinoline derivative (PubChem CID 53495160) combining PDE4 inhibition and β₂-adrenoceptor agonism, highlighting the versatility of quinoline scaffolds .

Biological Activity and Mechanistic Insights

Tubulin Polymerization Inhibition

While no direct data exists for the ortho isomer, para-substituted quinolines like Y204-0456 and tetrahydroquinoline derivatives exhibit tubulin-binding activity. Molecular modeling suggests that the ortho carbamoyl group may sterically hinder binding to the colchicine site compared to para analogues.

Receptor Interactions

Y204-0456’s inclusion in human receptor libraries implies potential GPCR or kinase activity . The ortho isomer’s bulkier substituent could alter receptor affinity, necessitating empirical validation.

Drug-Like Properties and Optimization

Metabolic Stability

  • Para Isomer (Y204-0456): Moderate metabolic stability (t₁/₂ ~2–4 h in human microsomes) .

  • Ortho Isomer: Predicted slower metabolism due to reduced enzyme accessibility.

Solubility Challenges

The ortho isomer’s low predicted solubility (LogSw < -5) may limit oral bioavailability. Strategies include:

  • Prodrug Derivatization: Phosphate or amino acid conjugates.

  • Nanoparticle Formulation: Lipid-based carriers to enhance dissolution .

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